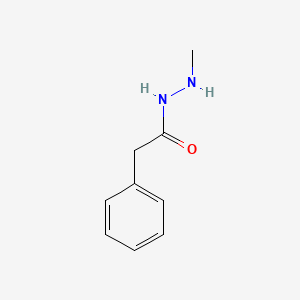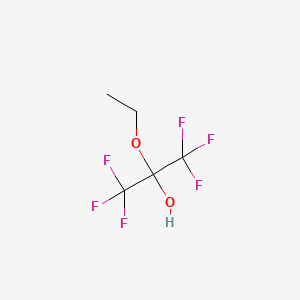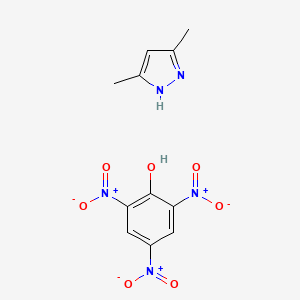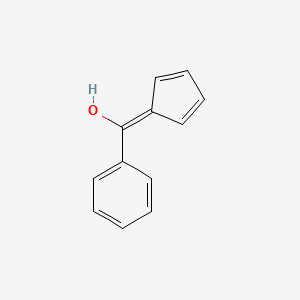![molecular formula C25H30N4O4S B14749064 Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinazoline core, a dihydroisoquinoline moiety, and a piperazine sulfonyl group.
準備方法
The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.
Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.
Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Quinazoline derivatives, including the compound , undergo various chemical reactions:
Oxidation: Quinazolines can be oxidized to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of quinazolines can lead to the formation of dihydroquinazolines. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.
科学的研究の応用
Quinazoline derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.
類似化合物との比較
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
特性
分子式 |
C25H30N4O4S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline |
InChI |
InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3 |
InChIキー |
VECVGKRRYOTPRU-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


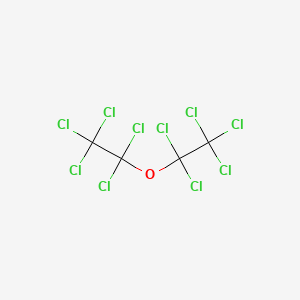
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
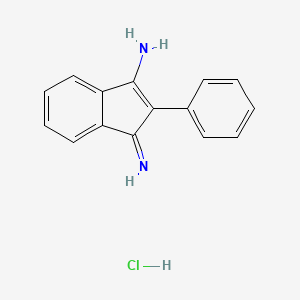

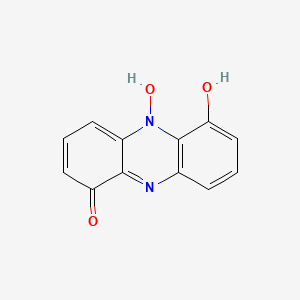
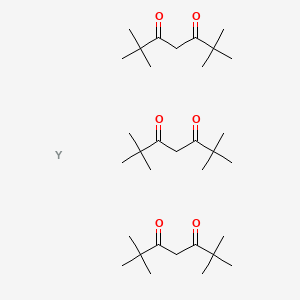
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
